2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a benzofuran and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and indole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler amines or alcohols.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-ylmethylene)-6-methoxy-3(2H)-benzofuranone: This compound shares structural similarities with 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide and has been studied for its potential as a monoamine oxidase inhibitor.
Fmoc-Ala(2,3-Dihydro-1-benzofuran-5-yl)-OH: Another related compound used in peptide synthesis.
Uniqueness
What sets this compound apart is its unique combination of benzofuran and indole moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-4-5-19-18(12-17)16(13-23-19)6-8-22-21(24)11-14-2-3-15-7-9-26-20(15)10-14/h2-5,10,12-13,23H,6-9,11H2,1H3,(H,22,24) |
InChI Key |
XBMBQGHQPXTEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
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